molecular formula C20H18FN3O3 B4506646 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B4506646
M. Wt: 367.4 g/mol
InChI Key: ZBEMSQPVPGSLBI-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazinone core, a fluorophenyl group, and a methoxybenzyl moiety, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazinone core.

    Attachment of the Methoxybenzyl Group: The final step involves the acylation of the pyridazinone derivative with a methoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
  • 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
  • 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

Uniqueness

The uniqueness of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-27-17-8-2-14(3-9-17)12-22-19(25)13-24-20(26)11-10-18(23-24)15-4-6-16(21)7-5-15/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEMSQPVPGSLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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